molecular formula C27H31NO2 B1466029 10-Undecenyl 2-cyano-3,3-diphenylpropenoate CAS No. 947701-81-7

10-Undecenyl 2-cyano-3,3-diphenylpropenoate

Cat. No.: B1466029
CAS No.: 947701-81-7
M. Wt: 401.5 g/mol
InChI Key: ZMIFHAGGIBCROR-UHFFFAOYSA-N
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Description

10-Undecenyl 2-cyano-3,3-diphenylpropenoate is a chemical compound with the molecular formula C27H31NO2 and a molecular weight of 401.5 g/mol. This compound is known for its unique structure, which includes an undec-10-en-1-yl group and a 2-cyano-3,3-diphenylacrylate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 10-Undecenyl 2-cyano-3,3-diphenylpropenoate typically involves the reaction of undec-10-en-1-ol with 2-cyano-3,3-diphenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

10-Undecenyl 2-cyano-3,3-diphenylpropenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

10-Undecenyl 2-cyano-3,3-diphenylpropenoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Undecenyl 2-cyano-3,3-diphenylpropenoate involves its interaction with specific molecular targets and pathways. The cyano group and the diphenylacrylate moiety play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

10-Undecenyl 2-cyano-3,3-diphenylpropenoate can be compared with similar compounds such as:

    Undec-10-ynoic acid, undec-2-en-1-yl ester: This compound has a similar undec-10-en-1-yl group but differs in its ester moiety.

    Undec-10-ynoic acid, hex-4-yn-3-yl ester: Another similar compound with an undec-10-ynoic acid backbone but different ester groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

947701-81-7

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

undec-10-enyl 2-cyano-3,3-diphenylprop-2-enoate

InChI

InChI=1S/C27H31NO2/c1-2-3-4-5-6-7-8-9-16-21-30-27(29)25(22-28)26(23-17-12-10-13-18-23)24-19-14-11-15-20-24/h2,10-15,17-20H,1,3-9,16,21H2

InChI Key

ZMIFHAGGIBCROR-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N

Canonical SMILES

C=CCCCCCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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